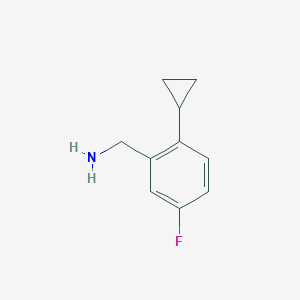
(2-Cyclopropyl-5-fluorophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropyl-5-fluorophenyl)methanamine is an organic compound characterized by a cyclopropyl group and a fluorine atom attached to a phenyl ring, with a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-5-fluorophenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyclopropylphenylamine and 5-fluorobenzaldehyde.
Formation of Schiff Base: The amine group of 2-cyclopropylphenylamine reacts with the aldehyde group of 5-fluorobenzaldehyde to form a Schiff base under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Cyclopropyl-5-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-Cyclopropyl-5-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Cyclopropyl-5-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
(2-Cyclopropylphenyl)methanamine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(5-Fluorophenyl)methanamine: Lacks the cyclopropyl group, which may influence its chemical properties and applications.
Uniqueness: (2-Cyclopropyl-5-fluorophenyl)methanamine is unique due to the presence of both the cyclopropyl group and the fluorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H12FN |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
(2-cyclopropyl-5-fluorophenyl)methanamine |
InChI |
InChI=1S/C10H12FN/c11-9-3-4-10(7-1-2-7)8(5-9)6-12/h3-5,7H,1-2,6,12H2 |
Clé InChI |
SWIIYFSKGCLZLN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C=C(C=C2)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{N-[(pyridin-2-yl)methyl]acetamido}propanoicacid](/img/structure/B13508650.png)
![7-[2,2,2-Tris(fluoranyl)ethanoylamino]heptanoic acid](/img/structure/B13508654.png)
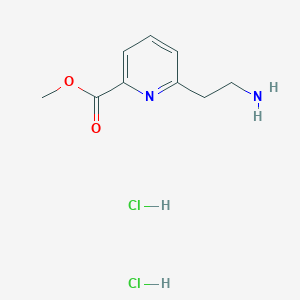

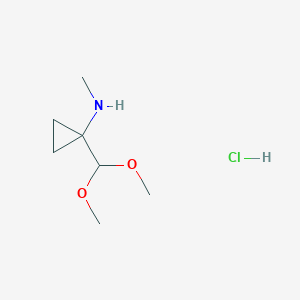
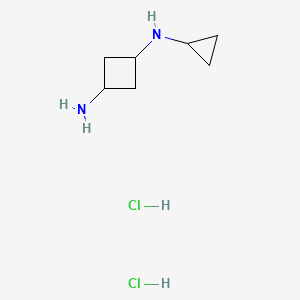
![4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]phenolhydrochloride](/img/structure/B13508688.png)
![tert-butyl 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate](/img/structure/B13508704.png)
![8-Oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13508712.png)

![rac-(4R,6R)-4-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13508720.png)
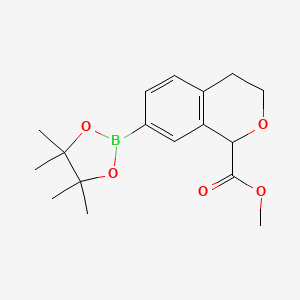
![3-Oxaspiro[5.5]undecan-7-amine hydrochloride](/img/structure/B13508734.png)
